(2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride

Chiral Separation Micellar Electrokinetic Chromatography Polymeric Surfactants

Choose (2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride (L-Isoleucinol HCl) for chiral applications demanding defined (2S,3S) stereochemistry. The hydrochloride salt (C₆H₁₆ClNO, MW 153.65) offers superior stability and aqueous solubility over the free base (CAS 24629-25-2). Its non-interchangeable dual stereocenters and sec-butyl side chain deliver distinct chiral recognition for asymmetric catalysis, chiral resolution, and polymeric sulfated surfactant synthesis (e.g., poly-L-SUCILS for MEKC). The solid, weighable form simplifies reaction setup for ligand preparation and oxazaborolidine catalyst synthesis. Confirm enantiopurity via optical rotation (+6.0±2°, c=1, EtOH). Select this isomer specifically to avoid the (2R,3R) enantiomer in stereoselective workflows.

Molecular Formula C6H15NO
Molecular Weight 117.19 g/mol
CAS No. 133736-94-4
Cat. No. B555014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride
CAS133736-94-4
Synonyms(2R,3R)-2-Amino-3-methylpentan-1-ol; 133736-94-4; D-Isoleucinol; D-(-)-Isoleucinol; SCHEMBL12435791; CTK8C1362; MolPort-023-332-366; ZINC402999; ANW-66354; AKOS006272501; AJ-21913; AK-58130; KB-50173; DB-014745; RT-021947; I-7951; I14-10951; 152786-10-2
Molecular FormulaC6H15NO
Molecular Weight117.19 g/mol
Structural Identifiers
SMILESCCC(C)C(CO)N
InChIInChI=1S/C6H15NO.ClH/c1-3-5(2)6(7)4-8;/h5-6,8H,3-4,7H2,1-2H3;1H/t5-,6+;/m0./s1
InChIKeyVTQHAQXFSHDMHT-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride (CAS 133736-94-4) | Chiral Amino Alcohol Building Block


(2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride (L-Isoleucinol hydrochloride) is a chiral amino alcohol derivative of the essential branched-chain amino acid L-isoleucine . It is supplied as a hydrochloride salt (C₆H₁₆ClNO, MW 153.65 g/mol) [1], which enhances its stability and aqueous solubility compared to the free base form (CAS 24629-25-2) . The compound possesses two stereocenters (2S,3S configuration) and serves as a chiral building block in asymmetric synthesis, chiral resolution, and the preparation of chiral surfactants and metal complexes .

Why Generic Substitution of (2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride is Not Feasible


The (2S,3S) stereochemistry of L-isoleucinol hydrochloride is non-interchangeable with its (2R,3R) enantiomer (D-isoleucinol hydrochloride) or other chiral amino alcohols (e.g., L-valinol, L-leucinol) due to its two stereocenters . The presence of a sec-butyl side chain confers distinct steric and electronic properties that directly influence chiral recognition, micellar morphology, and enantioselectivity in applications such as chiral separations and asymmetric catalysis [1]. The hydrochloride salt form also provides enhanced stability and handling characteristics compared to the free base, which is a viscous liquid at room temperature .

(2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride: Quantifiable Differentiation vs. Comparators


Superior Enantioresolution in MEKC Chiral Separations: Poly-L-SUCILS vs. Poly-L-SUVAL and Poly-L-SULEU

In a head-to-head comparison of three amino acid-derived polymeric sulfated surfactants for enantioseparation of a broad range of racemic compounds, the surfactant derived from L-isoleucinol (poly-L-SUCILS) provided overall higher enantioresolution compared to those derived from L-valinol (poly-L-SUVAL) and L-leucinol (poly-L-SULEU) [1]. This is attributed to poly-L-SUCILS possessing two chiral centers on its head group, versus one for the others [1].

Chiral Separation Micellar Electrokinetic Chromatography Polymeric Surfactants

Unique Micellar Morphology: Poly-L-SUCILS Forms Coiled/Filamentous Structures vs. Tubular Structures for Valinol/Leucinol Analogs

Cryogenic high-resolution electron microscopy revealed distinct morphological differences among the three polymeric sulfated surfactants. The L-leucinol-derived polymer (poly-L-SULEU) showed distinct tubular structures, the L-valinol-derived polymer (poly-L-SUVAL) showed tubular morphology without distinct order, while the L-isoleucinol-derived polymer (poly-L-SUCILS) displayed a random distribution of coiled/curved filaments with heavy association of tightly and loosely bound water [1].

Surfactant Morphology Cryo-EM Self-Assembly

Hydrochloride Salt Form: Enhanced Stability and Solid-State Handling vs. Free Base

The hydrochloride salt form (CAS 133736-94-4) is a solid with a melting point of 130-136°C , whereas the free base L-isoleucinol (CAS 24629-25-2) is a viscous liquid at room temperature with a melting point of 36-39°C . The salt form is reported to be 'more stable and easier to handle' and is recommended for long-term storage at -20°C .

Stability Formulation Handling

Optical Rotation: A Definitive QC Parameter for Enantiomeric Purity Verification

The specific optical rotation of (2S,3S)-2-amino-3-methylpentan-1-ol hydrochloride is reported as +6.0 ± 2° (c=1 in EtOH) . This value is distinct from the (2R,3R) enantiomer (D-isoleucinol hydrochloride), which would exhibit a negative optical rotation of similar magnitude . The free base L-isoleucinol has a reported optical rotation of [α]20/D +4.0° (c = 1.6 in ethanol) .

Quality Control Enantiomeric Purity Analytical Characterization

Procurement-Driven Application Scenarios for (2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride


Synthesis of High-Performance Chiral Polymeric Surfactants for MEKC Enantioseparations

Researchers aiming to develop polymeric sulfated surfactants for micellar electrokinetic chromatography (MEKC) should select (2S,3S)-2-amino-3-methylpentan-1-ol hydrochloride as the chiral precursor over L-valinol or L-leucinol. Evidence demonstrates that the resulting poly-L-SUCILS surfactant provides overall higher enantioresolution for a broad range of acidic, basic, and neutral analytes under both low and high pH conditions [1]. The unique coiled/filamentous morphology with high water association further differentiates its performance from tubular-structured analogs [1].

Preparation of Chiral β-Aminoalcohol Palladium Complexes with Potential Cytotoxic Activity

For the synthesis of chiral β-aminoalcohol palladium complexes, (2S,3S)-2-amino-3-methylpentan-1-ol hydrochloride can be employed as a ligand precursor. It has been successfully used alongside other amino alcohols (L-valinol, L-prolinol, ephedrine, norephedrine) to prepare palladium complexes that exhibit antiproliferative activity against HT29 human cancer cells [2]. The hydrochloride salt form simplifies the reaction setup by providing a solid, easily weighed starting material.

Chiral Building Block for Asymmetric Synthesis and Chiral Resolution

The (2S,3S) stereochemistry of this compound is essential for introducing chirality into target molecules. It serves as a valuable intermediate in stereoselective synthesis and chiral resolution applications . Its bifunctional nature (amine and alcohol groups) allows for diverse synthetic derivatization, including the preparation of oxazaborolidine catalysts and peptidomimetics .

Quality Control and Analytical Standard for Enantiomeric Purity Assessment

The defined optical rotation of +6.0 ± 2° (c=1 in EtOH) provides a straightforward and quantitative method for verifying the enantiomeric purity of received material. This QC check ensures that the (2S,3S) stereoisomer has been correctly supplied, preventing the use of the incorrect (2R,3R) enantiomer in stereoselective applications.

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